molecular formula C11H14F2N2O2 B7193410 N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide

N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide

Cat. No.: B7193410
M. Wt: 244.24 g/mol
InChI Key: UBHOKHOFCZFIBC-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, making it a valuable component in drug design and other scientific research areas.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-3-15(6-9(12)13)11(17)8-4-7(2)14-10(16)5-8/h4-5,9H,3,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHOKHOFCZFIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)F)C(=O)C1=CC(=O)NC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents like (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction proceeds via a ligand coupling mechanism and can be optimized by selecting appropriate oxidants and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been developed to streamline the incorporation of difluoroethyl groups into various substrates. These methods often utilize transition-metal-catalyzed cross-coupling reactions or radical fluoroalkylation techniques to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents, transition-metal catalysts (e.g., palladium, copper), and various nucleophiles (e.g., thiols, amines, alcohols). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic 2,2-difluoroethylation typically yields difluoroethylated nucleophiles, while cross-coupling reactions can introduce a variety of functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-N-ethyl-2-methyl-6-oxo-1H-pyridine-4-carboxamide is unique due to its specific combination of the difluoroethyl group with the pyridine ring, which imparts distinct physicochemical properties. Its ability to act as a lipophilic hydrogen bond donor and its increased metabolic stability make it particularly valuable in medicinal chemistry and materials science .

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